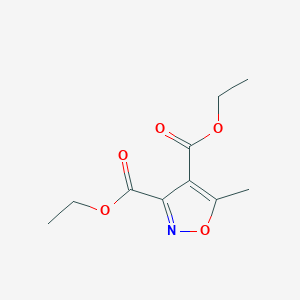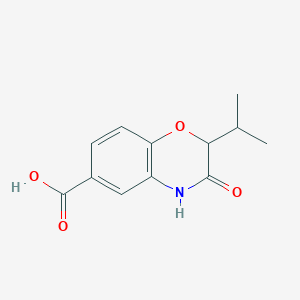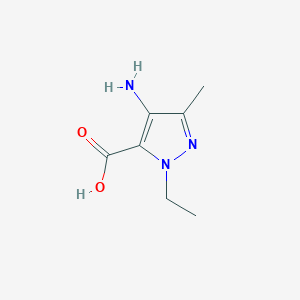
(2S)-4-bromobutan-2-aminehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-bromobutan-2-aminehydrobromide is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromine atom attached to the butane chain and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-bromobutan-2-aminehydrobromide typically involves the bromination of butan-2-amine. One common method is the reaction of butan-2-amine with hydrobromic acid and bromine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-4-bromobutan-2-aminehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include nitroso or nitro compounds.
Reduction: Products include primary amines or other reduced forms.
科学的研究の応用
(2S)-4-bromobutan-2-aminehydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2S)-4-bromobutan-2-aminehydrobromide involves its interaction with specific molecular targets. The bromine atom and amine group allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-4-chlorobutan-2-aminehydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2S)-4-fluorobutan-2-aminehydrofluoride: Similar structure but with a fluorine atom instead of bromine.
(2S)-4-iodobutan-2-aminehydroiodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2S)-4-bromobutan-2-aminehydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
CAS番号 |
2803755-52-2 |
|---|---|
分子式 |
C4H11Br2N |
分子量 |
232.94 g/mol |
IUPAC名 |
(2S)-4-bromobutan-2-amine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
InChIキー |
DUNYJJMVWIDOPH-WCCKRBBISA-N |
異性体SMILES |
C[C@@H](CCBr)N.Br |
正規SMILES |
CC(CCBr)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)

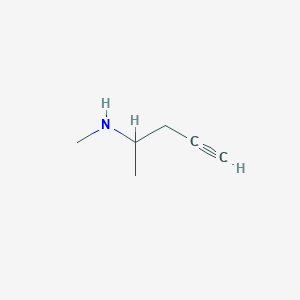
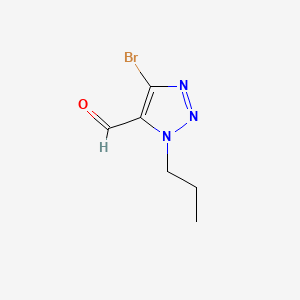
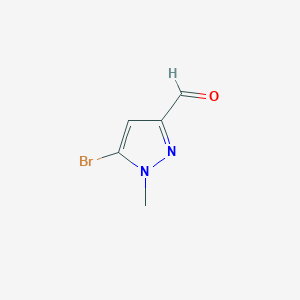

![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
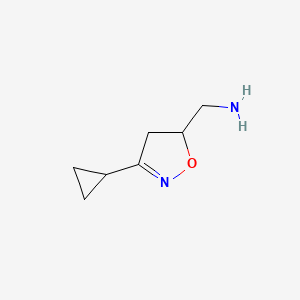
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)
